molecular formula C11H13NO5 B1322994 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one CAS No. 115247-49-9

1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one

Cat. No. B1322994
M. Wt: 239.22 g/mol
InChI Key: BJUAXCDPZFOSMH-UHFFFAOYSA-N
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Description

The compound 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one is a chemical that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds which can help infer some of the characteristics and behaviors of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one.

Synthesis Analysis

The synthesis of related compounds, such as the one described in the second paper, involves a multi-component reaction known as the Hantzsch synthesis. This method is typically used to create dihydropyridine derivatives and involves the reaction of an aldehyde with a β-keto ester and ammonia or an ammonium salt. The synthesis described in the paper resulted in a compound with a 4,5-dimethoxy-2-nitrophenyl group, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structure of the related compound synthesized in the second paper was determined using X-ray diffraction, which revealed that it crystallizes in the monoclinic P21/c space group. The unit cell dimensions and the presence of a nitrophenyl group suggest that the compound of interest may also exhibit similar crystalline properties. Additionally, spectroscopic methods such as 1H NMR, mass, and IR spectroscopy were employed to further characterize the compound .

Chemical Reactions Analysis

The first paper provides an electrochemical study of a hallucinogen with a nitrophenyl moiety, which is structurally related to 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one. The study found that the nitro group is reduced to hydroxylamine in a pH-dependent manner. This suggests that the compound of interest may also undergo similar electrochemical reactions, with the nitro group being a key functional group in such processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be partially inferred from the related compounds discussed in the papers. The electrochemical behavior indicates that the nitro group plays a significant role in the reduction process, which is both diffusion-controlled and pH-dependent. The crystalline structure and unit cell dimensions provided for the related compound suggest that 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one may also have specific crystallization patterns and dimensions when subjected to X-ray diffraction analysis .

Scientific Research Applications

Novel Synthesis and Structural Analysis

A key application of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one is in the field of novel synthesis methods and molecular structure analysis. Maru and Shah (2013) describe a novel three-component one-pot synthesis of a compound derived from 4,5-dimethoxy-2-nitrobenzaldehyde using the Hantzsch synthesis method. The synthesized compound's molecular crystal structure was investigated using X-ray diffraction, demonstrating its potential in crystallography and molecular design (Maru & Shah, 2013).

Microwave-Irradiated Synthesis Techniques

Another significant application is in the development of microwave-irradiated synthesis techniques. Maru and Shah (2015) synthesized a novel compound using 4,5-dimethoxy-2-nitrobenzaldehyde under microwave irradiation. This research illustrates the use of microwave irradiation in multicomponent synthesis, which can enhance efficiency and yield in chemical synthesis (Maru & Shah, 2015).

Photolabile Protecting Groups

The compound has also been utilized in the development of photolabile protecting groups. Kantevari, Narasimhaji, and Mereyala (2005) synthesized a new photolabile protecting group using 4,5-dimethoxy-2-nitrobenzaldehyde. This group shows stability against acidic and basic conditions and can be cleaved smoothly under irradiation, demonstrating its application in photochemistry and material science (Kantevari, Narasimhaji, & Mereyala, 2005).

Corrosion Inhibition Studies

Moreover, derivatives of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one have been studied as corrosion inhibitors. Hamani et al. (2017) investigated the efficacy of a related compound as a corrosion inhibitor for mild steel in an acidic solution, providing insights into the application of such compounds in industrial corrosion protection (Hamani et al., 2017).

Photoinduced Birefringence in Polymers

Additionally, the compound finds application in the field of optical storage and polymer science. Meng et al. (1996) explored the use of derivatives of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one in copolymers for reversible optical storage, highlighting the compound's relevance in the development of advanced materials with photoresponsive properties (Meng et al., 1996).

Inhibition of Enzymes

Furthermore, Golan et al. (2000) demonstrated the use of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-nitroethene as an inhibitor of papain, an enzyme, underlining the compound's potential in biochemical and pharmaceutical research (Golan et al., 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(13)4-8-5-10(16-2)11(17-3)6-9(8)12(14)15/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUAXCDPZFOSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one

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